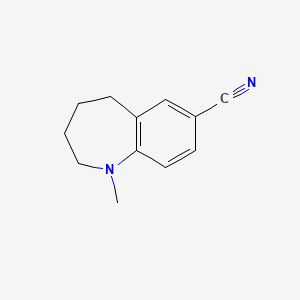![molecular formula C19H11BrO2 B14468254 6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one CAS No. 71601-17-7](/img/structure/B14468254.png)
6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one, also known as 6-bromoflavone, is a mononuclear halogenated flavone. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position of the naphthopyranone ring system. It is a derivative of flavone, a class of compounds known for their diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one can be synthesized through several methods:
Bromination of Flavanone: This method involves the bromination of flavanone to introduce the bromine atom at the desired position.
Synthesis from 2′-Hydroxychalcone Dibromide: Another route involves the use of 2′-hydroxychalcone dibromide as a starting material.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
α-Naphthoflavone: Another flavone derivative with similar structural features but different biological activities.
β-Naphthoflavone: Known for its role as an enzyme inhibitor, particularly in the context of cytochrome P450 enzymes.
Uniqueness
6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
71601-17-7 |
|---|---|
Formule moléculaire |
C19H11BrO2 |
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
6-bromo-2-phenylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C19H11BrO2/c20-16-10-15-17(21)11-18(12-6-2-1-3-7-12)22-19(15)14-9-5-4-8-13(14)16/h1-11H |
Clé InChI |
LEQYCHQCEBBPRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]](/img/structure/B14468191.png)



![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)


![Methyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14468247.png)
![[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14468260.png)



